(E)-3,5-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
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Overview
Description
(E)-3,5-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O7 and its molecular weight is 431.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Rhein Analogue : A study described the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, indicating potential medicinal applications (Owton et al., 1995).
Cancer Stem Cell Targeting : Novel benzylidene hydrazinyl derivatives showed significant antitumor activity against cancer stem cells, suggesting their potential in cancer treatment (Bhat et al., 2016).
Anti-Microbial Studies : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, related to the query compound, exhibited antimicrobial activity, highlighting their potential in antibiotic development (Spoorthy et al., 2021).
Nano-Structured Ceria Synthesis : Research involving benzoxazine derivatives like the queried compound led to the synthesis of nano-structured ceria (CeO2), showcasing its utility in material science (Veranitisagul et al., 2011).
Potential Antipsychotic Agents : Studies on dimethoxy-N-substituted benzamides have explored their antidopaminergic properties, indicating their relevance in antipsychotic drug development (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, structurally similar to the queried compound, demonstrated significant anti-inflammatory and analgesic properties, suggesting potential in pain management (Abu‐Hashem et al., 2020).
Reverse Saturable Absorption in Photonic Applications : Hydrazone derivatives, related to the query compound, exhibited significant third-order nonlinear optical properties, underscoring their potential in developing photonic devices (Nair et al., 2022).
Synthesis of Novel Calpain Inhibitors : Benzoylalanine-derived ketoamides, structurally akin to the query, have been investigated for their role as calpain inhibitors, highlighting their potential in neurological disorder treatment (Lubisch et al., 2003).
Novel Synthesis Approaches : The synthesis of related compounds like 2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide demonstrates advancements in chemical synthesis methods (Bobeldijk et al., 1990).
Mechanism of Action
Target of Action
The compound “(E)-3,5-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide” belongs to the class of hydrazones . Hydrazones are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific targets of this compound would depend on its exact structure and physicochemical properties.
Mode of Action
Hydrazones, like “this compound”, often act by interacting with biological macromolecules such as proteins and nucleic acids . The exact mode of action would depend on the specific target and the compound’s chemical structure.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-27-15-8-14(9-16(10-15)28-2)21(26)22-12-19(25)24-23-11-13-6-17(29-3)20(31-5)18(7-13)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWLCNYLUIYKKU-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.